molecular formula C₂₉H₅₂ClN₃O₆ B1158606 3'-O-Desmethyl Aliskiren Hydrochloride

3'-O-Desmethyl Aliskiren Hydrochloride

Cat. No.: B1158606
M. Wt: 574.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-O-Desmethyl Aliskiren Hydrochloride is a major metabolite of Aliskiren, the first-in-class, orally active direct renin inhibitor . As a derivative of Aliskiren, this compound is a valuable tool for researching the Renin-Angiotensin-Aldosterone System (RAAS). It acts at the rate-limiting first step of the RAAS cascade by inhibiting the cleavage of angiotensinogen to angiotensin I by renin . By blocking this initial reaction, it potently reduces the production of both angiotensin I and II, leading to vasodilation and decreased blood pressure . Researchers can use this metabolite to investigate the pharmacokinetics and metabolic pathways of Aliskiren, and to explore the effects of selective renin inhibition in studies related to hypertension and cardiovascular and renal diseases . Its application is crucial for gaining a deeper understanding of RAAS blockade at its point of origin. This product is strictly for research use in laboratory settings.

Properties

Molecular Formula

C₂₉H₅₂ClN₃O₆

Molecular Weight

574.19

Synonyms

(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-3-(3-hydroxypropoxy)-4-methoxy-α,ζ-bis(1-methylethyl)benzeneoctanamide Hydrochloride; 

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 3 O Desmethyl Aliskiren Hydrochloride

Synthetic Methodologies for the Laboratory Preparation of 3'-O-Desmethyl Aliskiren (B1664508) Hydrochloride

While the in vivo formation of 3'-O-Desmethyl Aliskiren occurs through enzymatic O-demethylation of Aliskiren, its de novo laboratory synthesis requires a distinct strategic approach. nih.gov A plausible synthetic route would involve a convergent synthesis strategy, similar to those employed for Aliskiren itself, but with a key modification to the aromatic precursor. nih.govresearchgate.netgoogle.commedkoo.comnih.gov

The synthesis would likely commence with a protected 3-hydroxy-4-methoxybenzaldehyde. This starting material would undergo a series of reactions to build the side chain, incorporating the necessary chiral centers, before being coupled with the amine-containing fragment. A critical final step would be the deprotection of the phenolic hydroxyl group to yield the desired 3'-O-Desmethyl Aliskiren. The hydrochloride salt can then be formed by treating the free base with hydrochloric acid.

A hypothetical, multi-step synthetic approach could be envisioned as follows:

Protection of the Phenolic Group: The starting material, 3-hydroxy-4-methoxybenzaldehyde, would have its phenolic hydroxyl group protected with a suitable protecting group, such as a benzyl (B1604629) or silyl (B83357) ether, to prevent its interference in subsequent reactions.

Side Chain Elongation: The protected aldehyde would then undergo a series of reactions, such as Wittig or Horner-Wadsworth-Emmons olefination, followed by asymmetric reduction or other stereoselective transformations to introduce the required chirality and build the carbon skeleton of the side chain.

Coupling Reaction: The elaborated side chain, now an appropriate electrophile (e.g., an alkyl halide), would be coupled with a chiral amine fragment, which itself is synthesized separately. This coupling is a critical step in assembling the core structure of the molecule.

Final Deprotection and Salt Formation: The penultimate step involves the selective removal of the protecting group from the phenolic hydroxyl. Finally, treatment with hydrochloric acid would furnish 3'-O-Desmethyl Aliskiren Hydrochloride.

The purification of the final compound would likely involve chromatographic techniques to ensure high purity.

Approaches for Isotopic Labeling and Analog Synthesis of the Metabolite for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating metabolic pathways and quantifying drug exposure. For 3'-O-Desmethyl Aliskiren, isotopic labeling can be approached in several ways to support mechanistic studies.

One key method involves the use of radioisotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). The identification of the O-demethylated metabolite of Aliskiren was notably achieved using ³H-Nuclear Magnetic Resonance (NMR) spectroscopy, indicating that tritium-labeled Aliskiren was synthesized and used in metabolism studies. ahajournals.org A similar strategy could be employed to synthesize ³H-labeled 3'-O-Desmethyl Aliskiren for use as an analytical standard in tracer studies.

The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is another crucial technique. These labels can be incorporated at specific positions within the molecule during its synthesis. For instance, deuterated starting materials can be used in the synthetic route outlined in section 2.1 to produce a deuterated analog of 3'-O-Desmethyl Aliskiren. researchgate.netepj-conferences.org Such stable isotope-labeled analogs are invaluable as internal standards in quantitative mass spectrometry-based assays, allowing for precise and accurate measurement of the metabolite in biological matrices.

The synthesis of analogs of 3'-O-Desmethyl Aliskiren, where specific functional groups are modified, can also provide insights into its biological activity and further metabolism.

Isotope Labeling Approach Application in Mechanistic Studies
Tritium (³H)Introduction via catalytic tritiation of an unsaturated precursor.Tracer studies to follow the absorption, distribution, metabolism, and excretion (ADME) of the metabolite. ahajournals.org
Deuterium (²H)Use of deuterated reagents or starting materials in the chemical synthesis.Internal standard for quantitative bioanalysis by LC-MS/MS. researchgate.netepj-conferences.org
Carbon-13 (¹³C)Incorporation of ¹³C-labeled building blocks during synthesis.Probing metabolic pathways and for use in ¹³C-NMR studies. e-lactancia.org
Nitrogen-15 (¹⁵N)Use of ¹⁵N-labeled amine precursors in the synthesis.Mechanistic studies of enzymatic reactions involving the amine groups.

Advanced Spectroscopic and Chromatographic Methods for Metabolite Structural Elucidation

The unambiguous identification and structural characterization of 3'-O-Desmethyl Aliskiren rely on a combination of advanced spectroscopic and chromatographic techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the detection and quantification of drug metabolites in complex biological matrices. nih.govresearchgate.netnih.govsigmaaldrich.com The separation of 3'-O-Desmethyl Aliskiren from the parent drug, Aliskiren, and other metabolites is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govsigmaaldrich.com The subsequent detection by tandem mass spectrometry provides high sensitivity and selectivity. The fragmentation pattern of the protonated molecule in the mass spectrometer is a key identifier.

Parameter Typical Conditions for Aliskiren and Metabolite Analysis Reference
Chromatographic Column C18 reversed-phase column nih.govresearchgate.netnih.gov
Mobile Phase A gradient of acetonitrile (B52724) and water, often with a formic acid modifier. nih.govresearchgate.net
Ionization Source Electrospray Ionization (ESI) in positive mode. nih.gov
Mass Spectrometry Triple quadrupole or high-resolution mass spectrometry (e.g., QTOF). nih.gov
Precursor Ion (m/z) [M+H]⁺ for 3'-O-Desmethyl Aliskiren nih.gov
Product Ions (m/z) Characteristic fragment ions resulting from the cleavage of the amide bond and other labile bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for the definitive structural elucidation of organic molecules. nih.govresearchgate.netmdpi.commdpi.com For 3'-O-Desmethyl Aliskiren, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The absence of the methoxy (B1213986) signal and the appearance of a phenolic proton signal in the ¹H NMR spectrum, compared to that of Aliskiren, would be a key indicator of the O-demethylation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning all the signals and confirming the connectivity of the atoms within the molecule. As previously mentioned, ³H-NMR has been specifically utilized in the characterization of this metabolite. ahajournals.org

The combination of these powerful analytical techniques provides a comprehensive toolkit for the synthesis, characterization, and mechanistic study of 3'-O-Desmethyl Aliskiren Hydrochloride, contributing to a deeper understanding of the metabolic fate of Aliskiren.

Metabolic Pathways and Biotransformation of Aliskiren Leading to 3 O Desmethyl Aliskiren Hydrochloride

Enzymatic Characterization of O-Demethylation of Aliskiren (B1664508), Including Cytochrome P450 Isoforms

The O-demethylation of Aliskiren is principally catalyzed by the cytochrome P450 (CYP) enzyme system located in the liver. nih.govnih.gov Extensive in vitro studies have identified CYP3A4 as the main isoform responsible for Aliskiren's metabolism. clinpgx.orgnih.govnih.gov While Aliskiren is a substrate for CYP3A4, it is considered to be only slightly metabolized. nih.govclinpgx.org This enzymatic process involves the removal of a methyl group from one of the methoxy (B1213986) groups present in the Aliskiren molecule, initiating its conversion into metabolites like 3'-O-Desmethyl Aliskiren. drugbank.com Despite the involvement of CYP3A4, Aliskiren does not significantly induce or inhibit cytochrome P450 enzymes. nih.gov

Positional Identification of Demethylation Sites within the Aliskiren Molecular Structure

The molecular structure of Aliskiren features specific sites that are susceptible to enzymatic modification. The major metabolic pathway for Aliskiren involves O-demethylation at two primary locations: the phenyl-propoxy side chain or the 3-methoxypropoxy group. nih.govnih.govnih.govresearchgate.nete-lactancia.org The removal of the methyl group from the methoxy group on the phenyl ring at the 3' position results in the formation of 3'-O-Desmethyl Aliskiren. Subsequent oxidation of this demethylated metabolite can lead to the creation of a carboxylic acid derivative. nih.govnih.govnih.gov

In Vitro Metabolic Stability and Biotransformation Profiling in Relevant Biological Systems

In vitro studies utilizing human liver microsomes have been crucial in characterizing the metabolic stability and biotransformation profile of Aliskiren. nih.govnih.govresearchgate.net These studies reveal that Aliskiren has relatively low metabolic turnover. In humans, only about 20% of an administered dose is metabolized. nih.gov The parent compound, unchanged Aliskiren, is the predominant species found in plasma, constituting approximately 80-81% of the total drug-related material in circulation following oral administration. nih.gove-lactancia.orgnih.gov This indicates a low systemic exposure to its metabolites. nih.gov

The metabolic profile observed in human liver microsomes is qualitatively comparable to that seen in preclinical species such as marmosets and rats, providing a basis for interspecies extrapolation of metabolic pathways. nih.gov

Below is a data table summarizing the in vitro metabolic profile of Aliskiren.

ParameterFindingSource(s)
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4) nih.gov, clinpgx.org, nih.gov
Primary Metabolic Pathway O-demethylation nih.gov, nih.gov, nih.gov
Metabolized Fraction (Humans) Approximately 20% nih.gov, clinpgx.org
Unchanged Aliskiren in Plasma ~80-81% of total plasma radioactivity nih.gov, nih.gov, e-lactancia.org
Major Metabolites in Plasma Two major oxidized metabolites account for <5% nih.gov
In Vitro System Comparability Metabolism in human, marmoset, and rat liver microsomes is qualitatively similar nih.gov

Comparative Analysis of Aliskiren and 3'-O-Desmethyl Aliskiren Hydrochloride Metabolic Fate and Excretion in Preclinical Models

Preclinical studies in animal models, such as rodents and marmosets, have provided valuable insights into the metabolic fate and excretion of Aliskiren and its metabolites. nih.govnih.gov A notable difference exists in the extent of metabolism between species; approximately 50% of Aliskiren is metabolized in rodents, a significantly higher proportion than the 20% observed in humans. nih.gov

Regardless of the species, the primary route of elimination for Aliskiren is through hepatobiliary excretion. nih.govnih.gov The vast majority of the administered dose is excreted in the feces, with nearly 91% recovered via this route. nih.gov A significant portion of the fecal content is unabsorbed, unchanged Aliskiren. nih.govresearchgate.net In contrast, urinary excretion is a minor pathway, accounting for less than 1% of the dose. nih.govnih.gov

The metabolites, including the O-demethylated forms like the precursor to 3'-O-Desmethyl Aliskiren Hydrochloride, represent a small fraction of the total exposure. In humans, the two major oxidized metabolites collectively account for less than 5% of the drug concentration in plasma at peak levels. nih.gov The absorbed portion of the Aliskiren dose is partly eliminated unchanged via the hepatobiliary route, while oxidized metabolites in excreta account for a very small percentage of the total radioactive dose. nih.govresearchgate.net

The following table compares the metabolic fate and excretion of Aliskiren in different species.

ParameterHumansRodentsMarmosetsSource(s)
Extent of Metabolism ~20%~50%Data not specified nih.gov
Primary Excretion Route Fecal / BiliaryFecal / BiliaryFecal / Biliary nih.gov, nih.gov, nih.gov
Urinary Excretion < 1%Data not specifiedData not specified nih.gov, nih.gov
Metabolic Pathway Comparability -Qualitatively similar to humansQualitatively similar to humans nih.gov

Pharmacological and Mechanistic Characterization of 3 O Desmethyl Aliskiren Hydrochloride

In Vitro Assessment of Renin Inhibitory Activity and Potency (e.g., IC50 determination)

The parent compound, Aliskiren (B1664508), is a highly potent inhibitor of human renin, exhibiting a concentration-dependent inhibition of plasma renin activity (PRA). nih.govnih.gov In vitro studies have established the half-maximal inhibitory concentration (IC50) of Aliskiren to be 0.6 nmol/L. nih.govnih.gov This high potency is a key feature of its therapeutic action.

Following oral administration, Aliskiren is metabolized, with one of the major pathways being O-demethylation, leading to the formation of 3'-O-Desmethyl Aliskiren. ijcrt.orgresearchgate.net While this metabolite is a significant product of Aliskiren's biotransformation, specific data on the in vitro renin inhibitory activity and the IC50 value for 3'-O-Desmethyl Aliskiren Hydrochloride are not extensively documented in publicly available scientific literature. The focus of most published research has been on the parent drug, Aliskiren.

CompoundTargetIC50 (nmol/L)Source
AliskirenHuman Renin0.6 nih.govnih.gov
3'-O-Desmethyl Aliskiren HydrochlorideHuman ReninData not available

Molecular Interactions and Binding Affinity with Human Renin (e.g., Active Site Analysis)

The molecular interaction of Aliskiren with the active site of human renin has been well-characterized through molecular modeling and crystallographic studies. Aliskiren binds to the S1, S1', S2', and the specific S3sp subpockets of the renin enzyme, which contributes to its high binding affinity and specificity. ijcrt.orgproteopedia.org The hydroxyl group of Aliskiren forms a critical hydrogen bond with the catalytic aspartate residues (Asp32 and Asp215) in the active site. ijcrt.org

Detailed molecular docking and binding affinity studies specifically for 3'-O-Desmethyl Aliskiren Hydrochloride are not widely available. The O-demethylation occurs on the 3-methoxypropoxy group of the phenyl-propoxy side chain. researchgate.netnih.gov This structural modification could potentially alter the binding interactions within the renin active site compared to the parent compound. However, without specific studies, the precise impact on binding affinity and molecular interactions remains to be elucidated.

Exploration of Potential Off-Target Enzyme Inhibition and Receptor Binding via In Vitro Screening

Aliskiren demonstrates high specificity for renin, with minimal inhibitory effects on other aspartic peptidases such as cathepsin D and pepsin. nih.gov This selectivity is a crucial aspect of its pharmacological profile. Some research has investigated the potential for off-target effects. For instance, one study found that Aliskiren has a minimal effect on the degradation of bradykinin (B550075) in vitro, suggesting a weak interaction with a non-renin enzyme. researchgate.netnih.gov

Comprehensive in vitro screening data for potential off-target enzyme inhibition or receptor binding specifically for 3'-O-Desmethyl Aliskiren Hydrochloride are not readily found in the scientific literature. Such studies are essential to fully characterize the selectivity profile of the metabolite and to identify any potential for off-target activities that might differ from the parent compound.

Mechanistic Studies on Cellular and Subcellular Effects Related to Renin Inhibition

The primary mechanism of action of renin inhibitors is the blockade of the conversion of angiotensinogen (B3276523) to angiotensin I, the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). nih.gov Studies on the parent compound, Aliskiren, have shown that it can inhibit intracellular angiotensin II levels in human podocytes. nih.gov Furthermore, some studies have suggested that Aliskiren may have cellular effects beyond RAAS inhibition, including modulation of apoptosis. nih.gov

Specific mechanistic studies on the cellular and subcellular effects of 3'-O-Desmethyl Aliskiren Hydrochloride are not extensively reported. While it is expected to share the primary mechanism of renin inhibition with Aliskiren, any differences in cell permeability, intracellular concentration, or interaction with cellular pathways would require dedicated investigation.

Comparative Pharmacological Profiling with the Parent Compound, Aliskiren

3'-O-Desmethyl Aliskiren is one of the two major metabolites of Aliskiren found in plasma. drugbank.com However, the exposure to these metabolites is very low, with unchanged Aliskiren accounting for approximately 80% of the drug in plasma. drugbank.com The two major oxidized metabolites together constitute less than 5% of the drug in plasma at peak concentrations. e-lactancia.org

A direct and detailed comparative pharmacological profile of 3'-O-Desmethyl Aliskiren Hydrochloride and Aliskiren is not well-established in the available literature. Such a comparison would require data on their relative potencies (IC50), selectivity against other enzymes, and effects in various cellular and preclinical models. The significantly lower plasma concentration of the metabolite compared to the parent drug suggests that its systemic pharmacological activity may be limited, but a comprehensive in vitro comparison would be necessary to confirm this.

Analytical Methodologies for Detection and Quantification of 3 O Desmethyl Aliskiren Hydrochloride

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Metabolite Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantification of Aliskiren (B1664508) and its metabolites due to its high selectivity and sensitivity. While specific methods exclusively for 3'-O-Desmethyl Aliskiren Hydrochloride are not extensively detailed in publicly available literature, methods for the simultaneous determination of Aliskiren and other cardiovascular drugs provide a solid framework for its analysis. nih.gov

A typical LC-MS/MS method for a related compound involves sample preparation from a biological matrix, such as plasma or urine, followed by chromatographic separation and mass spectrometric detection. For instance, a method for Aliskiren quantification utilizes a C18 column for separation with a gradient elution of acetonitrile (B52724) and formic acid in water. nih.govresearchgate.net Detection is achieved using an electrospray ionization (ESI) source in positive ion mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. nih.gov

The validation of such methods is performed according to international guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, and stability.

Table 1: Representative LC-MS/MS Method Parameters for Aliskiren Analysis Applicable to its Metabolites

Parameter Typical Value/Condition
Chromatography
Column C18 (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation of parent and metabolites
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), Positive Mode
Monitored Transition Specific to 3'-O-Desmethyl Aliskiren Hydrochloride

Utilization of Hyphenated Techniques for Comprehensive Metabolite Profiling and Identification

Comprehensive metabolite profiling aims to detect and identify all possible metabolites of a drug candidate. Hyphenated techniques, particularly high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF) and Orbitrap MS, are instrumental in this endeavor. These techniques provide accurate mass measurements, which facilitate the determination of the elemental composition of unknown metabolites.

For a compound like Aliskiren, which undergoes oxidative metabolism, HRMS can help in identifying various metabolic products, including hydroxylated and demethylated species. nih.gov The major metabolic pathways for Aliskiren involve O-demethylation at the phenyl-propoxy side chain or the 3-methoxypropoxy group, leading to the formation of 3'-O-Desmethyl Aliskiren, followed by further oxidation to a carboxylic acid derivative. nih.gov

Chromatographic Separation Techniques for Resolution of Isomeric and Related Degradation Products

The chemical stability of a pharmaceutical compound is a critical attribute that is investigated through forced degradation studies. These studies expose the drug to harsh conditions like acid, base, oxidation, heat, and light to identify potential degradation products. A stability-indicating analytical method must be able to separate these degradation products from the parent compound and from each other.

For Aliskiren, forced degradation studies have shown the formation of several degradation products. nih.gov The separation of these products is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient elution of a buffered mobile phase and an organic solvent like acetonitrile. nih.gov One study successfully separated six degradation products of Aliskiren using a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer at pH 3.0 in a gradient mode. nih.gov The structures of these degradation products were then elucidated using LC-MS/TOF and NMR spectroscopy. nih.gov

Table 2: Representative Chromatographic Conditions for Separation of Aliskiren and its Degradation Products

Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Elution Gradient

Application of Analytical Methods in Preclinical Pharmacokinetic and Disposition Studies (Non-human samples)

Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Analytical methods are applied to quantify the parent drug and its metabolites in various biological samples from these studies.

In preclinical studies with Aliskiren in rats, analytical methods have been used to determine its concentration in plasma and tissues. nih.gove-lactancia.org These studies have revealed that Aliskiren has a low oral bioavailability and is primarily eliminated through the feces. nih.gove-lactancia.org While the exposure to metabolites, including the O-desmethyl derivative, is generally low, their quantification is important for a complete understanding of the drug's disposition. nih.govnih.gov Studies in juvenile rats have highlighted the importance of drug transporters in the disposition of Aliskiren, with immature transporter systems leading to increased exposure in younger animals. nih.gov

Structure Activity Relationship Sar Studies and Computational Modeling of 3 O Desmethyl Aliskiren Hydrochloride and Its Analogs

Elucidation of Structural Determinants for Renin Inhibition and Other Observed Biological Activities.

The renin inhibitory activity of Aliskiren (B1664508) and its analogs is dictated by specific structural features that allow for high-affinity binding to the active site of the renin enzyme. The core pharmacophore of Aliskiren consists of a hydroxyethylene transition-state isostere that mimics the natural substrate of renin, angiotensinogen (B3276523). eoinobrien.org This central hydroxyl group, along with an adjacent amino function, forms critical hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp215) in the enzyme's active site. eoinobrien.org

The lipophilic side chains of Aliskiren are also crucial for its potent inhibitory activity, as they occupy various hydrophobic pockets (S1, S1', S2', and S3) within the renin active site. nih.gov The 3-methoxypropoxy group, in particular, plays a significant role in the binding affinity of Aliskiren. O-demethylation of this group to form 3'-O-Desmethyl Aliskiren is a known metabolic pathway. This modification, resulting in a primary alcohol, would alter the electronic and steric properties of this side chain, potentially impacting its interaction with the S3 subsite of renin and, consequently, its inhibitory potency.

While specific IC50 values for 3'-O-Desmethyl Aliskiren Hydrochloride are not widely reported in publicly available literature, the known SAR of Aliskiren analogs provides a framework for understanding the potential impact of this modification. Alterations to the ether linkages and alkyl substituents in this region of the molecule have been shown to significantly affect renin inhibitory activity.

CompoundModification from AliskirenKey Structural FeatureExpected Impact on Renin Inhibition
Aliskiren-3-methoxypropoxy side chainHigh potency (IC50: 0.6 nM) nih.govnih.gov
3'-O-Desmethyl AliskirenO-demethylation of the 3-methoxypropoxy group3-hydroxypropoxy side chainPotentially altered binding affinity due to change in polarity and H-bonding capacity.

In Silico Modeling of Ligand-Enzyme Interactions and Prediction of Binding Modes.

Computational modeling was instrumental in the design of Aliskiren, allowing researchers to visualize and predict how different chemical moieties would interact with the renin active site. nih.govnih.gov Similar in silico techniques can be applied to study 3'-O-Desmethyl Aliskiren Hydrochloride and its analogs.

Molecular docking simulations can predict the binding orientation and affinity of these compounds within the renin active site. For 3'-O-Desmethyl Aliskiren, docking studies would be particularly insightful in determining how the newly formed hydroxyl group on the side chain interacts with the surrounding amino acid residues of the S3 pocket. It is plausible that this hydroxyl group could form new hydrogen bonds, potentially compensating for the loss of the hydrophobic interactions of the methyl group, or it could introduce unfavorable steric or electronic interactions.

CompoundPredicted Interaction with Renin Active SitePotential H-Bonding InteractionsKey Interacting Residues (Predicted)
AliskirenThe 3-methoxypropoxy group occupies the S3 subsite.The ether oxygen can act as a hydrogen bond acceptor.Hydrophobic residues in the S3 pocket.
3'-O-Desmethyl AliskirenThe 3-hydroxypropoxy group occupies the S3 subsite.The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor.Polar and hydrophobic residues in the S3 pocket.

Rational Design and Synthesis of Modified Analogs for SAR Exploration.

The rational design of new analogs based on the structure of 3'-O-Desmethyl Aliskiren Hydrochloride would aim to explore and optimize the interactions of the side chain with the S3 pocket of renin. This could involve the synthesis of a series of compounds with varying substituents on the terminal hydroxyl group or modifications to the length and branching of the alkyl chain.

For instance, esterification or etherification of the terminal hydroxyl group could be explored to modulate the lipophilicity and hydrogen bonding capacity of this side chain. The synthesis of such analogs would likely follow established synthetic routes for Aliskiren, with modifications in the final steps to introduce the desired chemical diversity. The general synthetic strategy for Aliskiren involves the coupling of key fragments, and a similar approach could be adapted for the synthesis of analogs of its desmethyl metabolite.

The biological evaluation of these newly synthesized analogs would provide valuable data to further refine the SAR and guide the design of even more potent and selective renin inhibitors.

Preclinical Pharmacokinetics and Disposition of 3 O Desmethyl Aliskiren Hydrochloride

Absorption, Distribution, and Excretion (ADME) Studies of the Metabolite in Animal Models

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies focusing solely on 3'-O-Desmethyl Aliskiren (B1664508) Hydrochloride have not been identified in the reviewed literature. However, studies on radiolabeled aliskiren provide some understanding. After oral administration of [¹⁴C]aliskiren to mice, a greater proportion of metabolites, including the O-desmethyl derivative, was observed in plasma compared to intravenous administration, suggesting first-pass metabolism.

In both rats and marmosets, exposure to aliskiren's metabolites in plasma is generally low in comparison to the parent drug. Following oral administration of aliskiren, unchanged drug constitutes the majority of the circulating compound in plasma.

Tissue Distribution and Accumulation Profiles in Preclinical Species

Characterization of Biliary and Renal Excretion Pathways of the Metabolite

The primary route of elimination for aliskiren and its metabolites in preclinical species is through the feces, which points to significant biliary excretion. nih.gov Studies in rats and marmosets with radiolabeled aliskiren have demonstrated that a small fraction of the absorbed dose is excreted as oxidized metabolites. nih.gov

The excretion of aliskiren is predominantly via the hepatobiliary system, with the efflux transporter P-glycoprotein (P-gp) playing a significant role. It is likely that 3'-O-Desmethyl Aliskiren also follows this excretion pathway. Renal excretion appears to be a minor route for both the parent drug and its metabolites. In studies with radiolabeled aliskiren, only a very small percentage of the dose was recovered in the urine. nih.gov

Metabolite Profiling and Quantification in Animal Excreta and Biological Fluids

Metabolite profiling studies have confirmed the presence of 3'-O-Desmethyl Aliskiren in the excreta of animal models. In rats, demethylation on the methoxypropoxy side chain is a key biotransformation pathway. Analysis of fecal extracts from mice administered aliskiren identified the O-desmethyl metabolite as a significant component.

A summary from a New Drug Application (NDA) review for aliskiren provided a qualitative overview of the metabolites found in the plasma and excreta of rats. This information categorizes the metabolites based on their relative abundance.

Table 1: Observed Aliskiren Metabolites in Rat Plasma and Excreta

Metabolite ClassificationDescription
Prominent Component >40-99% of total ¹⁴C in urine and feces or total ¹⁴C-AUC in plasma
Substantial Component >10-40% of total ¹⁴C in urine and feces or total ¹⁴C-AUC in plasma
Minor Component >2-10% of total ¹⁴C in urine and feces, bile or total ¹⁴C-AUC in plasma
Trace Component ≤ 2% of total ¹⁴C in urine and feces, bile, total ¹⁴C-AUC in plasma or detected only by LC-MS

This table provides a general classification for metabolites of aliskiren as found in preclinical studies with rats. Specific quantitative values for 3'-O-Desmethyl Aliskiren Hydrochloride were not available in the reviewed sources.

Implications of 3 O Desmethyl Aliskiren Hydrochloride in Preclinical Drug Development and Pharmacological Research

Assessment of its Potential Role as an Active Metabolite or Contributor to Overall Pharmacological Effects.

Aliskiren (B1664508) is primarily eliminated from the body unchanged through biliary excretion. nih.gov Metabolic transformation constitutes a minor elimination pathway, with approximately 20% of the drug being metabolized in humans. nih.gov The principal metabolic process for Aliskiren is O-demethylation, which can occur at the phenyl-propyl side chain or the 3-methoxypropoxy group, leading to the formation of metabolites such as 3'-O-Desmethyl Aliskiren. nih.gov This O-demethylated product is considered one of the two major oxidized metabolites of Aliskiren. nih.govdrugbank.com

Despite being a major metabolite, the systemic exposure to 3'-O-Desmethyl Aliskiren is very low. e-lactancia.org Following oral administration of Aliskiren, unchanged parent drug accounts for approximately 80% of the drug found in the plasma. nih.govdrugbank.com The two major oxidized metabolites, including the O-demethylated form, collectively represent less than 5% of the drug in the plasma at peak concentrations. nih.govresearchgate.net

Pharmacokinetic Profile of Aliskiren and its Metabolites

Parameter Aliskiren 3'-O-Desmethyl Aliskiren (and other metabolites)
Primary Route of Elimination Biliary excretion (unchanged) nih.gov Metabolism (minor pathway) nih.gov
Metabolic Pathway O-demethylation, oxidation nih.gov Further metabolism or excretion
Plasma Concentration ~80% of circulating drug-related material nih.govdrugbank.com <5% of circulating drug-related material (combined major metabolites) nih.govresearchgate.net
Contribution to Pharmacological Effect Primary active moiety nih.govnih.gov Considered unlikely to be significant e-lactancia.org

Consideration in Preclinical Toxicology and Safety Assessment (Non-human Models and In Vitro Systems).

In preclinical drug development, the toxicological potential of all metabolites is a critical consideration. Standard safety assessments involve evaluating the toxicity of the parent drug and its metabolites in various in vitro and in vivo systems. For Aliskiren, preclinical toxicology studies have been conducted in non-human models, such as rats and marmosets, to establish its safety profile. nih.gov

While specific preclinical toxicology studies focusing solely on 3'-O-Desmethyl Aliskiren Hydrochloride are not widely published, the general approach in drug safety evaluation is to assess whether any metabolite is formed in disproportionately higher amounts in humans compared to the animal species used for toxicology testing. Since the metabolism of Aliskiren is qualitatively similar in humans, marmosets, and rats, it is anticipated that the exposure to 3'-O-Desmethyl Aliskiren in preclinical species would be proportional to or greater than that in humans, thus covering its potential toxicity in standard preclinical safety packages. nih.gov In vitro assays using cell lines are also employed in early toxicology screening to identify potential cellular liabilities of new chemical entities and their metabolites. nih.govresearchgate.net

Future Directions for Research on Aliskiren Metabolites and their Broader Pharmacological Significance.

Future research could focus on:

Synthesis and In Vitro Pharmacological Profiling: The chemical synthesis of pure 3'-O-Desmethyl Aliskiren Hydrochloride would enable direct in vitro testing of its pharmacological activity. For instance, a renin inhibition assay could definitively compare its potency to that of the parent drug, Aliskiren. This would confirm whether the metabolite is pharmacologically active, even if its systemic concentrations are low.

In Vitro Toxicology Studies: Utilizing the synthesized metabolite, a panel of in vitro toxicology assays could be performed to assess its potential for cytotoxicity, genotoxicity, and other adverse effects on various cell types. This would provide direct evidence of its toxic potential, independent of its low in vivo concentrations.

Investigating Tissue-Specific Accumulation: While plasma concentrations are low, it could be valuable to investigate whether 3'-O-Desmethyl Aliskiren accumulates in specific tissues where it might exert a localized effect. This would require specialized preclinical studies using radiolabeled compounds.

Broader Significance of Renin Inhibitor Metabolites: Research into the metabolites of other renin inhibitors could provide a class-wide understanding of their potential pharmacological and toxicological significance. nih.gov This could inform the development of future drugs in this class with optimized metabolic profiles. The advancement of metabolomics provides a powerful tool for identifying and evaluating the biological significance of drug metabolites in preclinical research. researchgate.net

Q & A

Q. What methodologies are critical for evaluating the long-term safety profile of 3'-O-Desmethyl Aliskiren Hydrochloride in chronic hypertension models?

  • Answer : Chronic toxicity studies in rodents (6–12 months) assess organ-specific histopathology and biochemical markers (e.g., creatinine, potassium). Population pharmacokinetic-pharmacodynamic (PopPK/PD) modeling of clinical trial data identifies dose-exposure-response relationships, while meta-analyses of adverse events (e.g., hyperkalemia) inform risk-benefit profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.